BRD4 BD2 Affinity vs. Untested Ortho-Bromo (2-Br) and 3-Chloro Analogs
The 3-bromo derivative demonstrates confirmed, high-affinity binding to the BD2 domain of human BRD4 (Kd = 0.300 nM by BROMOscan) [1]. In contrast, the closely related ortho-bromo (2-Br) positional isomer (CAS 1421500-06-2) and the 3-chloro analog (CAS 1421466-17-2) exist in chemical databases but lack any reported BRD4 or β₂-AR activity data . For a procurement decision where BRD4 BD2 engagement is the experimental objective, only the 3-bromo compound carries verifiable target-binding evidence.
| Evidence Dimension | BRD4 BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.300 nM (BROMOscan) |
| Comparator Or Baseline | 2-Br analog (CAS 1421500-06-2): No data reported; 3-Cl analog (CAS 1421466-17-2): No data reported |
| Quantified Difference | Qualitative: confirmed sub-nanomolar affinity vs. absence of any bioactivity annotation |
| Conditions | Human partial-length BRD4 BD2 expressed in bacterial system; BROMOscan assay |
Why This Matters
For BRD4 BD2-targeted screening or assay development, selecting the 3-bromo variant eliminates the risk of procuring an inactive analog.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724): BRD4 BD2 Kd = 0.300 nM (BROMOscan). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 (accessed 2026-05-12). View Source
